molecular formula C15H22N2O3 B7933225 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7933225
M. Wt: 278.35 g/mol
InChI Key: PBRATLMNGMUJSA-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is a complex organic compound that features a unique structure combining an amino group, a benzo[1,4]dioxin moiety, and an isopropyl-propionamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the benzo[1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the amino group: This step often involves the use of amination reactions, where the benzo[1,4]dioxin intermediate is reacted with an amine source under controlled conditions.

    Attachment of the isopropyl-propionamide group: This final step can be accomplished through amidation reactions, where the amino-benzo[1,4]dioxin intermediate is coupled with an isopropyl-propionamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[1,4]dioxin derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxane derivatives: These compounds share a similar benzo[1,4]dioxin core structure and exhibit comparable biological activities.

    Indole derivatives: Indole compounds also possess aromatic ring systems and are known for their diverse biological activities.

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-5-4-6-13-14(12)20-8-7-19-13/h4-6,10-11H,7-9,16H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRATLMNGMUJSA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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